molecular formula C30H23ClFN3O3 B6517560 N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide CAS No. 931952-13-5

N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide

Número de catálogo: B6517560
Número CAS: 931952-13-5
Peso molecular: 528.0 g/mol
Clave InChI: PEVZWUKEFBZUKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2-Chlorophenyl)methyl]-4-({1-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide is a synthetic quinazolin-dione derivative featuring:

  • A tetrahydroquinazolin-dione core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline), which is a bicyclic structure with two ketone groups at positions 2 and 3.
  • Substituted benzyl groups: A 2-chlorophenylmethyl moiety at the N1 position and a 4-fluorophenylmethyl group at the C3 methyl position.
  • A benzamide substituent at the C4 position of the quinazolin-dione core.

Quinazolin-diones are frequently explored as kinase inhibitors, enzyme modulators (e.g., butyrylcholinesterase, BChE), or anticancer agents due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN3O3/c31-26-7-3-1-5-23(26)17-33-28(36)22-13-9-20(10-14-22)19-35-29(37)25-6-2-4-8-27(25)34(30(35)38)18-21-11-15-24(32)16-12-21/h1-16H,17-19H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVZWUKEFBZUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound Tetrahydroquinazolin-dione - N1: 2-Chlorophenylmethyl
- C3: 4-Fluorophenylmethyl
- C4: Benzamide
Inferred lipophilicity; potential kinase/BChE inhibition
4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-phenylbenzamide Tetrahydroquinazolin-dione - N1: 2-Methylbenzyl
- C6/C7: Methoxy
- C4: N-Phenylbenzamide
Enhanced solubility (methoxy groups); synthetic intermediate for kinase inhibitors
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide - Benzamide: 2-Methoxy, 4-Methyl
- N-linked: 4-Chlorophenyl
Fluorescent properties; used in spectroscopic studies
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine - Chromen-2-yl, 3-fluorophenyl
- Benzamide: 2-Fluoro, N-isopropyl
High melting point (175–178°C); potential kinase inhibition
N-(4-Bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide Dihydroisoquinoline - Dihydroisoquinoline methyl
- Benzamide: 4-Bromo-2-fluorophenyl
BChE inhibition (IC₅₀ ~1–10 µM)

Key Comparisons and Implications

Core Structure and Pharmacological Relevance
  • Quinazolin-dione vs. Pyrazolo-pyrimidine () :
    The tetrahydroquinazolin-dione core in the target compound and ’s analog provides a rigid scaffold for hydrogen bonding via its ketone groups. In contrast, pyrazolo-pyrimidine () offers a planar heterocycle suitable for π-π stacking in kinase active sites. The chromen-2-yl group in ’s compound may enhance binding to hydrophobic pockets .

  • Quinazolin-dione vs. However, the rigid quinazolin-dione core may favor selective interactions with flat binding sites, such as ATP pockets in kinases .
Substituent Effects on Physicochemical Properties
  • Comparatively, ’s 2-methylbenzyl and methoxy groups improve solubility via reduced halogen content and polar methoxy interactions .
  • Benzamide Variations :
    Fluorine and chlorine substituents on the benzamide (e.g., ) enhance metabolic stability and electron-withdrawing effects, which may improve receptor binding. ’s 2-methoxy-4-methylbenzamide derivative demonstrates substituent-dependent fluorescence, highlighting the role of electron-donating groups in spectroscopic applications .

Computational Insights (Glide Docking)

For example, ’s “XP scoring” emphasizes penalizing solvent-exposed charged groups, which aligns with the target compound’s hydrophobic aryl substituents likely burying into protein pockets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.